Steric Hindrance-Driven Morphological Control in Covalent Organic Frameworks (COFs)
2,3,5,6-Tetramethylterephthalaldehyde's steric bulk, due to its four methyl groups, has been shown to promote the formation of screw dislocations and multilayered flake morphologies in COFs synthesized via a Pictet-Spengler reaction. This contrasts with COFs derived from less sterically hindered terephthalaldehyde derivatives, which typically exhibit a more uniform 2D layered morphology [1].
| Evidence Dimension | COF Morphology |
|---|---|
| Target Compound Data | COFs synthesized from functionalized terephthalaldehydes (including the tetra-methyl variant) exhibit an increased propensity to generate screw dislocations and multilayered flakes [1]. |
| Comparator Or Baseline | Other 2D-COFs derived from less sterically hindered aldehydes [1]. |
| Quantified Difference | Qualitative increase in the propensity to generate screw dislocations and multilayered flakes [1]. |
| Conditions | Pictet-Spengler reaction conditions for COF synthesis [1]. |
Why This Matters
This morphological control is crucial for applications such as membrane separations where altered porosity and surface area can directly impact performance.
- [1] Dhokale, B. et al. Engineering Screw Dislocations in Covalent Organic Frameworks. J. Am. Chem. Soc. 2024. DOI: 10.1021/jacs.4c07859 View Source
